REACTION_CXSMILES
|
[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3([OH:20])[CH2:19][CH2:18][C:13]4(OCC[O:14]4)[CH2:12][CH2:11]3)=[CH:9][C:4]=2[O:3][CH2:2]1>CC(C)=O.Cl>[O:1]1[C:5]2[CH:6]=[CH:7][C:8]([C:10]3([OH:20])[CH2:11][CH2:12][C:13](=[O:14])[CH2:18][CH2:19]3)=[CH:9][C:4]=2[O:3][CH2:2]1
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Name
|
|
Quantity
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5 g
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Type
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reactant
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Smiles
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O1COC2=C1C=CC(=C2)C2(CCC1(OCCO1)CC2)O
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Name
|
|
Quantity
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75 mL
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Type
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solvent
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Smiles
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CC(=O)C
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Name
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|
Quantity
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1 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
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1
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Details
|
See reaction.notes.procedure_details.
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Type
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CUSTOM
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Details
|
The insoluble product was collected
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Type
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CUSTOM
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Details
|
dried (96%, mp: 162-164° C.)
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Name
|
|
Type
|
|
Smiles
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O1COC2=C1C=CC(=C2)C2(CCC(CC2)=O)O
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |